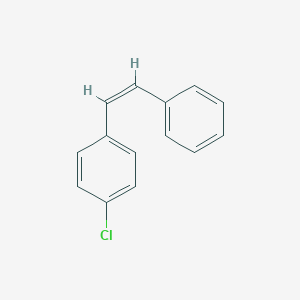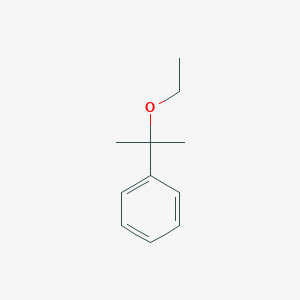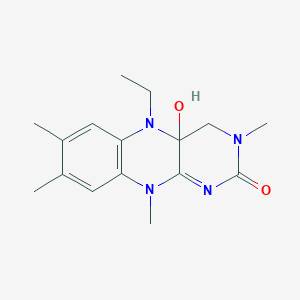
4a-Fletoh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4a-Fletoh is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of the natural product Fletoquinol, which has been used as an antimalarial drug. 4a-Fletoh has been synthesized using a novel method that allows for the production of large quantities of the compound.
科学的研究の応用
4a-Fletoh has potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that 4a-Fletoh has potent antitumor activity against a variety of cancer cell lines. The compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, 4a-Fletoh has been shown to have potential applications in the treatment of bacterial infections. Studies have shown that the compound has antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.
作用機序
The mechanism of action of 4a-Fletoh is not fully understood. However, studies have shown that the compound targets the mitochondria of cancer cells, leading to the induction of apoptosis. Additionally, 4a-Fletoh has been shown to inhibit the activity of the enzyme DNA polymerase, which is essential for DNA replication. This inhibition leads to the inhibition of cell proliferation and the induction of apoptosis.
生化学的および生理学的効果
Studies have shown that 4a-Fletoh has a variety of biochemical and physiological effects. The compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. Additionally, 4a-Fletoh has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication. This inhibition leads to the inhibition of cell proliferation and the induction of apoptosis.
実験室実験の利点と制限
One of the advantages of using 4a-Fletoh in lab experiments is its potent antitumor activity. The compound has been shown to be effective against a variety of cancer cell lines, making it a useful tool for cancer research. Additionally, the novel synthesis method used to produce 4a-Fletoh allows for the production of large quantities of the compound, making it readily available for lab experiments. However, one of the limitations of using 4a-Fletoh in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to normal cells at high concentrations, making it important to use caution when working with the compound.
将来の方向性
There are several future directions for research on 4a-Fletoh. One area of research is the development of new derivatives of the compound that may have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 4a-Fletoh and its potential applications in cancer research and the treatment of bacterial infections. Finally, studies are needed to determine the optimal dosage and administration of the compound in order to maximize its therapeutic potential.
合成法
The synthesis of 4a-Fletoh involves the use of a novel method that was developed by researchers at the University of California, Berkeley. This method involves the use of a palladium-catalyzed cross-coupling reaction between a vinyl iodide and an arylboronic acid. The reaction produces a vinylarene intermediate, which is then subjected to a sequence of reactions that result in the production of 4a-Fletoh. This method is highly efficient and allows for the production of large quantities of the compound.
特性
CAS番号 |
129119-76-2 |
|---|---|
製品名 |
4a-Fletoh |
分子式 |
C16H22N4O2 |
分子量 |
302.37 g/mol |
IUPAC名 |
5-ethyl-4a-hydroxy-3,7,8,10-tetramethyl-4H-benzo[g]pteridin-2-one |
InChI |
InChI=1S/C16H22N4O2/c1-6-20-13-8-11(3)10(2)7-12(13)19(5)14-16(20,22)9-18(4)15(21)17-14/h7-8,22H,6,9H2,1-5H3 |
InChIキー |
WKWUIROEBKIJQR-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C(=C2)C)C)N(C3=NC(=O)N(CC31O)C)C |
正規SMILES |
CCN1C2=C(C=C(C(=C2)C)C)N(C3=NC(=O)N(CC31O)C)C |
同義語 |
4a-FlEtOH 5-ethyl-4a-hydroxy-3-methyl-4a,5-dihydrolumiflavin Et-FlOH pseudobase N(5)-ethyl-4a-hydroxy-3-methyl-4a,5-dihydrolumiflavin pseudobase Et-FlOH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)
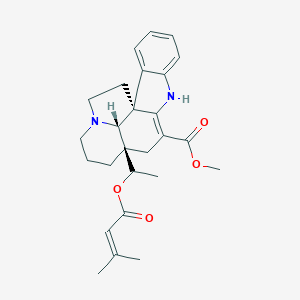
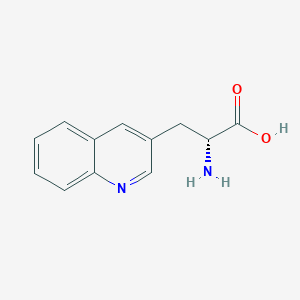
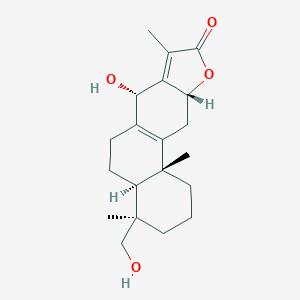
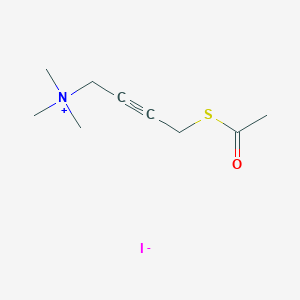
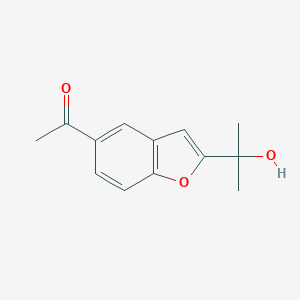
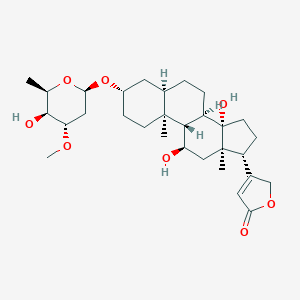
![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)
